2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Description
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a thiadiazole-derived acetamide featuring dual sulfanyl linkages and aromatic substituents. Its structure includes a 1,3,4-thiadiazole core substituted with a 4-chlorobenzylthio group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.
Properties
Molecular Formula |
C17H13ClFN3OS3 |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H13ClFN3OS3/c18-12-6-4-11(5-7-12)9-24-16-21-22-17(26-16)25-10-15(23)20-14-3-1-2-13(19)8-14/h1-8H,9-10H2,(H,20,23) |
InChI Key |
TVHUJGQGAFQBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Thioether Formation: The thiol is then reacted with 4-chlorobenzyl chloride to form 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol.
Acetamide Formation: Finally, the thiol is reacted with 3-fluoroaniline and chloroacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiadiazole ring and sulfanyl groups facilitate nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Thiol-disulfide exchange | Alkanethiols, basic conditions (pH 8–10) | Replacement of sulfanyl groups with new thiols, enabling structural diversification | |
| Amine substitution | Primary/secondary amines, DMF, 60–80°C | Substitution at the acetamide nitrogen or thiadiazole sulfur positions |
For example, reaction with benzylamine under reflux conditions yields N-benzyl derivatives, enhancing solubility for biological assays.
Oxidation and Reduction
The sulfanyl (–S–) groups and aromatic rings participate in redox reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Sulfanyl oxidation | H₂O₂, acetic acid, 25°C | Conversion to sulfonyl (–SO₂–) groups | |
| Ring reduction | NaBH₄, ethanol, 0–5°C | Partial saturation of the thiadiazole ring |
Oxidation with hydrogen peroxide increases electrophilicity, which correlates with enhanced enzyme inhibition in antimicrobial studies.
Electrophilic Aromatic Substitution
The 4-chlorobenzyl and 3-fluorophenyl groups undergo directed substitution:
| Position | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| 4-chlorobenzyl ring | HNO₃/H₂SO₄, 0°C | Nitration at the para position to chlorine | |
| 3-fluorophenyl ring | Br₂, FeBr₃, CH₂Cl₂ | Bromination at the ortho position to fluorine |
These modifications enable tuning of electronic properties for structure-activity relationship (SAR) studies.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Concentrated HCl, reflux | – | Cleavage to form thiourea derivatives | Intermediate for analogs |
| NaOH (10%), ethanol | – | Degradation to mercaptoacetamide fragments | Byproduct analysis |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable conjugation with bioactive moieties:
Biological Interaction Mechanisms
The compound’s reactivity underpins its pharmacological effects:
-
Enzyme inhibition : Covalent binding to cysteine residues in viral proteases via sulfanyl groups .
-
DNA intercalation : Planar aromatic regions interact with DNA base pairs, facilitated by electron-withdrawing substituents .
-
Antimicrobial action : Oxidation-derived sulfonyl groups disrupt bacterial membrane integrity.
Synthetic Pathways and Optimization
Industrial-scale synthesis involves three stages:
-
Thiadiazole ring formation :
-
Reactants: Hydrazine hydrate, CS₂, KOH
-
Conditions: 100°C, 6 hrs → 85% yield
-
-
Sulfanyl group introduction :
-
Reagents: 4-chlorobenzyl mercaptan, DCC, CH₂Cl₂
-
Conditions: Room temperature, 12 hrs
-
-
Acetamide coupling :
-
Reagents: 3-fluoroaniline, EDC/HOBt
-
Conditions: 0°C → RT, 24 hrs
-
Stability and Degradation
-
Thermal stability : Decomposes above 200°C (DSC data).
-
pH sensitivity : Stable at pH 4–8; hydrolyzes in strongly acidic/basic conditions.
-
Light sensitivity : Benzyl groups undergo photodegradation; storage in amber vials recommended.
This reactivity profile positions 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide as a versatile scaffold for drug development, with tunable properties for targeted therapeutic applications.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: These compounds can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Core Modifications
- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Differs by replacing the second sulfanyl group with a phenoxy substituent. Melting point: 138–140°C (vs. target compound’s unlisted value) .
- Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Replaces 4-chlorobenzyl with benzyl, reducing halogen-mediated electronic effects.
N-Substituent Variations
Thiadiazole vs. Oxadiazole Derivatives
- Compound 4 (2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide):
Physicochemical Properties
*Assumed based on structural analysis.
Toxicity and Solubility Considerations
- Cytotoxicity : Compounds 6g and 6j () exhibited higher toxicity, possibly due to bulky aryl groups. The target’s 3-fluorophenyl substituent, being smaller, may mitigate this issue .
- Solubility : Fluorine’s hydrophobic nature could reduce aqueous solubility compared to chlorinated analogues, impacting bioavailability.
Biological Activity
The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have been extensively studied due to their potential pharmacological properties. They are associated with a range of activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiparasitic
The presence of sulfur in the thiadiazole ring enhances the lipophilicity of these compounds, facilitating their ability to cross cellular membranes and exert biological effects .
Synthesis and Structure
The synthesis of this compound involves the functionalization of the thiadiazole core with various substituents that enhance its biological activity. The compound's structure includes:
- A thiadiazole ring which is crucial for its biological activity.
- A fluorophenyl group that may contribute to its pharmacokinetic properties.
- A chlorobenzyl moiety which can enhance interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacteria and fungi. In particular:
- In vitro studies have demonstrated that related compounds possess moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Moderate against E. coli | |
| 5-Mercapto derivatives | High against S. aureus |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example:
- Compounds containing the thiadiazole ring have been tested against liver carcinoma cell lines (HEPG2), showing moderate to high anticancer activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line Tested | Activity Level | Reference |
|---|---|---|---|
| Thiadiazole-imidazole derivatives | HEPG2 | Moderate | |
| 1,3,4-Thiadiazole derivatives | Various | High |
Anti-inflammatory Activity
Thiadiazoles also exhibit anti-inflammatory properties. Research has indicated that these compounds can inhibit inflammatory mediators and pathways:
- Studies suggest that certain thiadiazole derivatives can reduce inflammation in animal models by modulating cytokine production and inhibiting inflammatory cell infiltration .
Case Studies
Several case studies illustrate the effectiveness of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into their clinical applications .
- Cancer Treatment : In a preclinical model, a derivative similar to this compound was tested against human cancer cell lines and exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
